Tt-232

Description

TT-232 is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

induces a biphasic activation of phosphotyrosine phosphatase activity in human colon tumor cell line, SW620

Structure

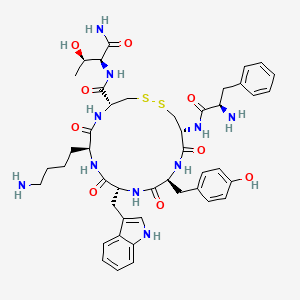

2D Structure

Properties

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJPQVDGYDQSW-DYCFWDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-51-1 | |

| Record name | TT2-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TT-232 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TT-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of TT-232: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-232, a synthetic heptapeptide analog of somatostatin, has demonstrated significant tumor-specific cytotoxic effects in a range of preclinical cancer models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of this compound. Through the activation of specific somatostatin receptors, this compound initiates a cascade of intracellular events, leading to the induction of apoptosis and cell cycle arrest in malignant cells. This document summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by engaging specific somatostatin receptors (SSTRs) on the surface of cancer cells. Unlike the native somatostatin, this compound exhibits a favorable profile with potent anti-tumor activity and a lack of significant endocrine side effects.[1] The core mechanisms can be summarized as:

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death in various tumor cell lines.[2][3] This process is, at least in part, mediated by its interaction with an intracellular receptor and an enzyme involved in glycolysis, leading to the translocation of this enzyme to the nucleus and subsequent apoptosis.[1] Notably, this apoptotic effect appears to be independent of the p53 tumor suppressor protein.[2][3]

-

Cell Cycle Arrest: The compound can trigger an irreversible cell cycle arrest at the G1/S transition phase.[4] This cytostatic effect is mediated through a distinct signaling pathway involving Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src.[4]

-

Inhibition of Tyrosine Kinases: this compound has been shown to significantly inhibit the activity of tyrosine kinases in tumor cells.[2][3] This inhibition of proliferative signaling cascades correlates well with its apoptosis-inducing effects and contributes to its overall anti-tumor activity.[1][2][3]

Quantitative Data Summary

The anti-proliferative and anti-tumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line Type | Number of Cell Lines Tested | Proliferation Inhibition Range | Reference |

| Various Human Tumors | 20 | 50-95% | [2][3] |

Note: Specific IC50 values for individual cell lines are not consistently reported in the reviewed literature.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Treatment Dose & Schedule | Tumor Volume Reduction | Survival Outcome | Reference |

| MDA-MB-231 Human Breast Cancer Xenograft | Mice | 0.25 and 0.5 mg/kg | 80% (average) | 30% tumor-free survival >200 days | [2][3] |

| PC-3 Human Prostate Cancer Xenograft | Mice | 20 mg/kg for 3 weeks | 60% | 100% survival after 60 days | [2][3] |

| Colon 26, B16 Melanoma, S180 Sarcoma | Animal Tumors | Not specified | Effective | Not specified | [2][3] |

| Various Human Xenografts (prostate, breast, lymphoma, melanoma) and Animal Tumors (colon-26, P-388, S-180, B16, MXT) | Not specified | 30-750 µg/kg/day | 54-98% inhibition | Not specified | [1] |

Signaling Pathways

The mechanism of action of this compound involves the activation of specific signaling cascades within cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vitro Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect of this compound on various human tumor cell lines.

-

Methodology:

-

Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for a specified period (e.g., 24 hours).[2][3]

-

Assessment of Proliferation: Cell proliferation was assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition was calculated relative to untreated control cells.

-

Apoptosis Induction Analysis

-

Objective: To confirm the induction of apoptosis in tumor cells upon treatment with this compound.

-

Methodology:

-

Cell Treatment: Tumor cells were treated with an effective concentration of this compound for a specified duration.

-

Apoptosis Detection: Apoptosis was detected using techniques such as:

-

Annexin V/Propidium Iodide (PI) Staining: Cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.

-

Morphological Analysis: Cells were examined under a microscope for characteristic apoptotic features such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

-

-

Tyrosine Kinase Inhibition Assay

-

Objective: To measure the inhibitory effect of this compound on tyrosine kinase activity in cancer cells.

-

Methodology:

-

Cell Lysate Preparation: Tumor cells were treated with this compound, and cell lysates were prepared.

-

Kinase Assay: The tyrosine kinase activity in the cell lysates was measured using a kinase assay kit. This typically involves the incubation of the lysate with a specific substrate for tyrosine kinases and [γ-³²P]ATP.

-

Quantification: The incorporation of ³²P into the substrate, which is proportional to the kinase activity, was quantified using a scintillation counter or autoradiography.

-

Growth Factor Receptor Autophosphorylation: Human breast cancer cells (MDA-MB-453) were preincubated with this compound for 2 hours, and the autophosphorylation of growth factor receptors was assessed, likely by immunoprecipitation followed by western blotting with anti-phosphotyrosine antibodies.[2][3]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of tumor cells.

-

Methodology:

-

Cell Treatment: A431 cells were pulse-treated with this compound.[4]

-

Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity.

-

In Vivo Antitumor Activity Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Animal Models: Human tumor xenografts were established by subcutaneously injecting human cancer cells (e.g., MDA-MB-231, PC-3) into immunodeficient mice.[2][3] Animal tumors (e.g., Colon 26, B16 melanoma, S180 sarcoma) were also used.[2][3]

-

Treatment Administration: this compound was administered to the tumor-bearing animals via various routes, including intraperitoneal injection or continuous infusion using osmotic pumps.[1]

-

Efficacy Evaluation: The anti-tumor effect was evaluated by:

-

Tumor Volume Measurement: Tumor size was measured regularly with calipers, and tumor volume was calculated.

-

Survival Analysis: The lifespan of the treated animals was monitored and compared to the control group.

-

-

Toxicity Assessment: The general health and body weight of the animals were monitored to assess any potential toxicity of the treatment. A dose of 120 mg/kg was found to be non-toxic in mice.[2][3]

-

Conclusion

This compound represents a promising anti-cancer agent with a well-defined, tumor-selective mechanism of action. By targeting somatostatin receptors, it effectively induces apoptosis and cell cycle arrest while inhibiting key proliferative signaling pathways. The quantitative data from preclinical studies demonstrate its potent anti-tumor activity in a variety of cancer models. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a potential therapeutic for human malignancies. Future investigations should focus on elucidating the complete spectrum of its molecular targets and further optimizing its therapeutic application.

References

- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tt-232 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by Tt-232, a promising somatostatin analog with potent antitumor, anti-inflammatory, and analgesic properties. This document details the molecular mechanisms, quantitative efficacy, and key experimental protocols for studying this compound, serving as a valuable resource for researchers in oncology, pharmacology, and drug development.

Introduction to this compound

This compound, also known as CAP-232, is a synthetic heptapeptide analog of somatostatin.[1] Unlike native somatostatin, which has a short plasma half-life and diverse biological actions, this compound exhibits a more selective and potent profile, making it a compelling candidate for therapeutic development.[2] It has demonstrated significant antitumor activity in a wide range of cancer cell lines and in vivo models, primarily through the induction of apoptosis and cell cycle arrest.[3][4][5] Furthermore, this compound has shown promise as an anti-inflammatory and analgesic agent.[1]

Mechanism of Action

This compound exerts its biological effects by interacting with specific somatostatin receptors (SSTRs) and modulating downstream intracellular signaling cascades.

Receptor Binding and Initial Signaling Events

This compound is an agonist for somatostatin receptor 1 (SSTR1) and somatostatin receptor 4 (SSTR4).[1][6] The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular events. A key early event following receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This action is characteristic of somatostatin receptor signaling and contributes to the anti-proliferative effects of this compound.

Downstream Signaling Pathways

The activation of SSTR1 and SSTR4 by this compound triggers multiple downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

-

PKCδ and c-Src Pathway: In certain tumor cell lines, this compound has been shown to induce cell cycle arrest through a pathway involving Protein Kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src.[7] This pathway represents an alternative to apoptosis, leading to a cytostatic effect.[7]

-

MAPK Pathway Modulation: this compound significantly modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It causes a strong and sustained activation of the stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK), while simultaneously blocking the activation of extracellular signal-regulated kinase (ERK). This differential regulation of MAPK pathways is crucial for its apoptotic effects.

-

Inhibition of Tyrosine Kinases: A key component of this compound's antitumor activity is its ability to inhibit tyrosine kinases.[4] This inhibition disrupts proliferative signaling cascades within cancer cells, contributing to the induction of apoptosis.[4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the biological activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| cAMP Accumulation Inhibition (EC50) | CHO cells expressing SST4 | 371.6 ± 58.03 nM | [2] |

| Inhibition of Proliferation | 20 different human tumor cell lines | 50-95% | [3][5] |

| Apoptosis Induction | Human colon, pancreatic, leukemia, melanoma, and lymphoma tumor cell lines | Effective at 10 µg/mL (48h) | [1] |

| Antiproliferative Effect | Various human tumor cell lines | Effective at 20-30 µg/mL (24h) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dose | Route | Outcome | Reference |

| Mice | MDA-MB-231 human breast cancer xenograft | 0.25 and 0.5 mg/kg | - | 80% decrease in tumor volume | [3] |

| Mice | PC-3 human prostate tumor xenograft | 20 mg/kg for 3 weeks | - | 60% decrease in tumor volume | [3] |

| Mice | B16 melanoma | 100, 200 µg/kg | i.p. | 35.7% and 50.4% analgesic effect | [2] |

| Mice | Chronic neuropathic pain | 100, 200 µg/kg | i.p. | Significant analgesic effect | [2] |

| Mice | Arthritis model | 100, 200 µg/kg | i.p. | Significant analgesic effect | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Accumulation Assay

This protocol is used to determine the effect of this compound on intracellular cAMP levels, typically in a cell line overexpressing the target receptor (e.g., CHO cells with SSTR4).

Materials:

-

CHO cells stably expressing SSTR4

-

Cell culture medium (e.g., DMEM/F12)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

96-well microplates

Procedure:

-

Seed CHO-SSTR4 cells in 96-well plates and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of this compound for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit according to the manufacturer's instructions.

-

Data are typically plotted as a dose-response curve to calculate the EC50 value for cAMP inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution in cancer cell lines (e.g., A431).

Materials:

-

A431 cells

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture A431 cells and treat with this compound at the desired concentration and for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., MDA-MB-231)

-

Cell culture medium

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the this compound Signaling Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow.

Caption: this compound signaling cascade leading to antitumor effects.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tt-232: A Comprehensive Technical Guide on its Peptide Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-232 is a synthetic heptapeptide analogue of somatostatin with a unique cyclic structure. It has demonstrated significant potential as an anti-cancer agent due to its potent antiproliferative and pro-apoptotic activities across a range of tumor cell lines. Unlike native somatostatin, this compound exhibits high selectivity for somatostatin receptors 1 and 4 (SSTR1 and SSTR4) and its mechanism of action involves the inhibition of tyrosine kinases and the induction of a p53-independent apoptotic pathway. This technical guide provides an in-depth overview of the peptide structure of this compound, summarizes key quantitative data on its biological activity, details relevant experimental protocols, and visualizes its proposed signaling pathway.

Peptide Structure of this compound

This compound is a cyclic heptapeptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 . A disulfide bridge between the two cysteine residues at positions 2 and 6 is crucial for its conformational structure and biological activity. The inclusion of D-amino acids (D-Phe and D-Trp) enhances its stability and resistance to enzymatic degradation.

| Property | Value |

| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 |

| Cyclic Structure | Disulfide bridge between Cys2 and Cys6 |

| Chemical Formula | C45H58N10O9S2 |

| Average Molecular Weight | 947.14 Da |

| Monoisotopic Molecular Weight | 946.382965836 Da |

Quantitative Data on Biological Activity

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative effects on a wide array of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| Hepatoma Variants | Liver Cancer | 40-50 | Not Specified |

| Breast, Colon, Prostate Lines | Various | 20-40 | Not Specified |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In leukemia cell lines, this compound demonstrated significant inhibition of proliferation in a dose- and time-dependent manner[1].

| Cell Line | Treatment (30 µg/ml) | Inhibition (24h) | Inhibition (48h) |

| P-388 (murine lymphoid) | This compound | 46% | 82% |

| HL-60 (human promyelocytic) | This compound | 97% | 100% |

| Cell Line | Treatment (60 µg/ml) | Inhibition (24h) | Inhibition (48h) |

| P-388 (murine lymphoid) | This compound | Not Specified | Not Specified |

| HL-60 (human promyelocytic) | This compound | Not Specified | 100% |

In Vitro Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines.

| Cell Line | Cancer Type | This compound Conc. | Duration | Apoptosis % | Necrosis % |

| Hepatoma Variants | Liver Cancer | 20 µg/ml | 1 day | 20-40% | 9-12% |

| 2 days | 30-60% | 3-17% | |||

| 3 days | 40-70% | 9-28% | |||

| 60 µg/ml | 1 day | 60-75% | Significantly Lower |

In human peripheral blood lymphocytes from healthy donors, 15 µg/ml of this compound increased the apoptotic cell fraction by 2.63-fold compared to untreated samples[2]. In chronic lymphoid leukaemia (CLL) patients, the same concentration led to a 21.78-fold increase in apoptotic cells[2].

In Vivo Antitumor Activity

In vivo studies in animal models have confirmed the significant antitumor efficacy of this compound.

| Tumor Model | Administration Route | Dose | Treatment Schedule | Tumor Growth Inhibition | Survival Outcome |

| S-180 Sarcoma | i.p., s.c., i.v. injections | 15 µg/kg | Twice daily for 2 weeks | 50-70% | 30-40% cure rate |

| S-180 Sarcoma | s.c. osmotic pump | Not Specified | 14 days continuous | 80-100% | 60% long-term tumor-free survivors[3] |

| S-180 Sarcoma | i.v. osmotic pump | Not Specified | 14 days continuous | 80-100% | 40% long-term tumor-free survivors[3] |

| P-388 and HL-60 Leukemia | Infusion | Not Specified | Not Specified | 50-80% | 20-40% long-term leukemia-free survivors[1] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the antiproliferative effect of this compound on adherent or suspension cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic/necrotic cells are Annexin V-positive and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted signaling pathway that is initiated by its binding to somatostatin receptors SSTR1 and SSTR4. This interaction triggers a cascade of intracellular events leading to cell cycle arrest and apoptosis. A key feature of this compound's mechanism is its ability to induce apoptosis in a p53-independent manner, making it a potential therapeutic for tumors with mutated or deficient p53.

Proposed Signaling Pathway of this compound

References

- 1. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The somatostatin analogue peptide this compound induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of various administration routes on the antitumor efficacy ofthis compound, a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antitumor Properties of Tt-232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor properties of Tt-232, a promising somatostatin analog. The document details its mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings.

Mechanism of Action

This compound is a structural derivative of somatostatin that exhibits potent antitumor activity. Its primary mechanism involves binding to somatostatin receptors (SSTR), primarily SSTR1 and SSTR4, which are often overexpressed in tumor cells.[1][2] Unlike the native somatostatin, this compound does not inhibit growth hormone release, indicating a selective antitumor effect.[1]

Upon binding to SSTR1, this compound triggers a cascade of intracellular events that lead to the inhibition of cell proliferation and the induction of apoptosis.[1] This is achieved through the modulation of key signaling pathways. Notably, this compound has been shown to inhibit tyrosine kinase activity and stimulate protein tyrosine phosphatase (PTPase) activity in cancer cells.[1][3] The inhibition of tyrosine kinases disrupts growth factor signaling pathways that are crucial for tumor cell survival and proliferation.[4] Conversely, the activation of PTPases leads to the dephosphorylation of key signaling proteins, contributing to cell cycle arrest and apoptosis.[3]

One of the key pathways affected by this compound involves Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src, which are crucial mediators of its cytostatic effects, leading to an irreversible block in the G1/S phase of the cell cycle.[1] The induction of apoptosis by this compound is a significant contributor to its antitumor efficacy and appears to be independent of the p53 tumor suppressor protein.[4]

Caption: this compound Signaling Pathway Leading to Antitumor Effects.

Quantitative Antitumor Efficacy

The antitumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The data consistently demonstrates its potent and broad-spectrum anticancer activity.

| Cell Line | Cancer Type | Proliferation Inhibition (%) |

| Various Human Tumor Cell Lines (20) | Multiple | 50-95[4] |

| MCF7 | Breast | 87[5] |

| PC-3 | Prostate | 90[5] |

| P818 | Pancreatic | 98[5] |

| K-562 | Leukemia | 95[5] |

| Tumor Model | Cancer Type | Treatment Details | Tumor Growth Inhibition (%) | Increase in Survival Time (%) | Tumor-Free Animals (%) |

| S-180 Sarcoma | Sarcoma | 15 µg/kg | 50-70[6] | - | 30-40[6] |

| S-180 Sarcoma (infusion) | Sarcoma | - | 76-100[7] | - | 20-60[7] |

| P-388 Leukemia (infusion) | Leukemia | - | 76-100[7] | - | 20-60[7] |

| C-26 Colon Carcinoma | Colon | - | 71-75[7] | ~50[7] | - |

| MXT Breast Carcinoma | Breast | - | 71-75[7] | ~50[7] | - |

| Human Tumor Xenografts | Multiple | - | 30-80[7] | - | 20-40[7] |

| MDA-MB-231 | Breast | 0.25 and 0.5 mg/kg | 80[4] | >200 days survival | 30[4] |

| PC-3 | Prostate | 20 mg/kg for 3 weeks | 60[4] | 100% survival at 60 days | - |

| B-16 Melanoma (injection) | Melanoma | - | 35-39[2] | - | - |

| B-16 Melanoma (infusion) | Melanoma | - | 47-63[2] | ~61[2] | - |

| HT-18 Melanoma (injection) | Melanoma | - | 41-63[2] | - | - |

| HT-18 Melanoma (infusion) | Melanoma | - | 69-79[2] | 25-30[2] | - |

| T-47/D Breast Carcinoma (injection) | Breast | - | 23-26[8] | - | - |

| T-47/D Breast Carcinoma (infusion) | Breast | - | 48-53[8] | - | - |

| A-431 Epidermoid Carcinoma (injection) | Epidermoid | - | 35-43[8] | - | - |

| A-431 Epidermoid Carcinoma (infusion) | Epidermoid | - | 70-74[8] | - | - |

| Human Melanoma Xenografts | Melanoma | 30-150 µg/kg/day | - | - | 2/8 became tumor-free[9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antitumor properties.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[10]

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Preparation: After treatment with this compound, harvest the cells and wash them twice with cold PBS.[11]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[11]

In Vivo Xenograft Studies

These studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the antitumor efficacy of this compound in a living organism.

Caption: General Workflow for In Vivo Xenograft Studies.

Materials:

-

Human tumor cell lines

-

Immunocompromised mice (e.g., nude or SCID mice)

-

This compound formulation for injection or infusion

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 x 10^6 cells) into the flank of each mouse.[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[14]

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or continuous infusion using osmotic pumps).[2][6] The control group receives a vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (width)^2 x length / 2.[14]

-

Monitoring: Monitor the animals for signs of toxicity and record their body weights.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The increase in life span and the number of tumor-free survivors are also key endpoints.

Receptor Binding Assay

This assay determines the affinity of this compound for somatostatin receptors using a competitive binding format with a radiolabeled ligand.

Materials:

-

Cell membranes expressing somatostatin receptors

-

Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)

-

Unlabeled this compound at various concentrations

-

Incubation buffer

-

Filtration apparatus

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.[15]

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[15]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[15]

Tyrosine Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of tyrosine kinases.

Materials:

-

Purified tyrosine kinase or cell lysates containing the kinase

-

Tyrosine kinase substrate (e.g., a synthetic peptide)

-

ATP (may be radiolabeled, e.g., [γ-32P]ATP)

-

This compound at various concentrations

-

Reaction buffer

Procedure:

-

Reaction Setup: In a microplate or reaction tube, combine the tyrosine kinase, substrate, reaction buffer, and varying concentrations of this compound.[16]

-

Initiation: Initiate the kinase reaction by adding ATP.[16]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a defined period.

-

Termination: Stop the reaction, often by adding EDTA.[16]

-

Detection: The extent of substrate phosphorylation is quantified. This can be done by measuring the incorporation of the radiolabeled phosphate into the substrate or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.[17][18]

-

Data Analysis: The IC50 value for this compound's inhibition of the tyrosine kinase is determined.

Protein Tyrosine Phosphatase (PTPase) Activity Assay

This assay measures the ability of this compound to stimulate the activity of PTPases.

Materials:

-

Cell lysates containing PTPases

-

A phosphotyrosine-containing substrate (e.g., p-nitrophenyl phosphate (pNPP) or a synthetic phosphopeptide)

-

This compound

-

Reaction buffer

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from tumor cells treated with or without this compound.

-

Reaction Setup: In a microplate, combine the cell lysate with the PTPase substrate and reaction buffer.[19]

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Detection: The amount of dephosphorylated product is measured. For pNPP, the production of the yellow p-nitrophenol is measured colorimetrically at 405 nm.[19] For other substrates, the release of inorganic phosphate can be quantified using a reagent like Malachite Green.[20]

-

Data Analysis: The increase in PTPase activity in the this compound-treated samples is calculated relative to the untreated controls.

Conclusion

This compound is a potent somatostatin analog with significant and selective antitumor properties demonstrated across a wide range of cancer models. Its mechanism of action, involving the targeted inhibition of key signaling pathways essential for tumor growth and survival, makes it a promising candidate for further development as a cancer therapeutic. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study and application of this compound.

References

- 1. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]

- 4. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the tumor growth inhibitory effect of intermittent and continuous administration of the somatostatin structural derivative this compound in various human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative efficacy of the somatostatin analogue this compound in human melanoma cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. scispace.com [scispace.com]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. takarabio.com [takarabio.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

TT-232 and its Role in the Anti-Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-232, a synthetic heptapeptide analog of somatostatin, has emerged as a promising therapeutic candidate with potent anti-inflammatory and analgesic properties, devoid of the endocrine side effects associated with native somatostatin. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, supported by a comprehensive summary of quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualized signaling pathways are presented to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Somatostatin, an endogenous cyclic peptide, is known to exert inhibitory effects on various physiological processes, including inflammation. However, its therapeutic utility is limited by its short half-life and broad spectrum of endocrine activities. This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a structurally related somatostatin analog designed to overcome these limitations. It exhibits a strong safety profile and significant efficacy in preclinical models of both neurogenic and non-neurogenic inflammation. This document serves as a technical resource for researchers and drug development professionals, detailing the anti-inflammatory role of this compound.

Mechanism of Action: Targeting Somatostatin Receptors

This compound primarily exerts its anti-inflammatory effects through its agonist activity at somatostatin receptors (SSTRs), with a high affinity for subtypes sst1 and sst4.[1][2][3] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately suppress inflammatory processes.

Sst4 Receptor-Mediated Signaling

The predominant anti-inflammatory mechanism of this compound is mediated by the sst4 receptor.[1][4] Sst4 is coupled to an inhibitory G-protein (Gi/o). Upon binding of this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP has widespread downstream effects, including the modulation of inflammatory gene expression and the inhibition of pro-inflammatory mediator release. The involvement of a G-protein coupled receptor is further evidenced by the prevention of this compound's inhibitory effects by pertussis toxin, a known inhibitor of Gi/o proteins.[6]

Inhibition of Tyrosine Kinases

In addition to its effects on cAMP, this compound has been shown to inhibit tyrosine kinase activity.[3] While the primary focus of this mechanism has been in the context of its anti-tumor effects, chronic inflammation is often associated with aberrant tyrosine kinase signaling. Therefore, this inhibitory action may contribute to the broad-spectrum anti-inflammatory properties of this compound. Further research is needed to fully elucidate the specific tyrosine kinases targeted by this compound in inflammatory cells and the downstream consequences of this inhibition.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Key Parameters | Result | Reference |

| cAMP Accumulation | CHO cells expressing sst4 | EC50 | 371.6 ± 58.03 nM | [1] |

| Emax | 78.63 ± 2.636 % inhibition | [1] | ||

| Neuropeptide Release (Substance P and CGRP) | Isolated rat trachea | Concentration | 500 nM | Significant inhibition |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammation

| Model | Species | Administration Route | Dose Range | Outcome | Reference |

| Carrageenan-induced Paw Edema | Rat | i.v. | 3 x 2.5-20 µg/kg | Dose-dependent inhibition of edema | [6] |

| Bradykinin-induced Arthritis (Evans blue accumulation) | Rat | i.v. | 5-20 µg/kg | Significant inhibition | [6] |

| Carrageenan-induced Neutrophil Accumulation | Rat | i.v. | 3 x 80 µg/kg | Significant inhibition | [6] |

| IL-1β-induced Neutrophil Accumulation | Rat | i.v. | 3 x 80 µg/kg | Significant inhibition | [6] |

| Capsaicin-induced Ear Edema | Mouse | - | - | Potent decrease in edema | [6] |

| Neuropathic Pain (Seltzer model) | Rat | i.p. | 5-20 µg/kg | Dose-dependent inhibition of hyperalgesia | [6] |

| Arthritis Model | Mouse | i.p. | 100-200 µg/kg | 50.4% analgesic effect | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory properties of a compound.

Procedure:

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any treatment.

-

Drug Administration: this compound is administered intravenously at doses ranging from 2.5 to 20 µg/kg. A vehicle control group receives saline.

-

Induction of Inflammation: Thirty minutes after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the plantar surface of the right hind paw.

-

Measurement of Edema: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.

In Vitro Neuropeptide Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings.

Procedure:

-

Tissue Preparation: Tracheas are isolated from male Wistar rats and placed in oxygenated Krebs-Henseleit solution.

-

Pre-incubation: The tracheal tissue is pre-incubated with this compound (500 nM) or vehicle for 20 minutes.

-

Stimulation: Neuropeptide release is induced by electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 120 s).

-

Supernatant Collection: The incubation medium (supernatant) is collected after stimulation.

-

Quantification: The concentrations of substance P and calcitonin gene-related peptide (CGRP) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage inhibition of neuropeptide release by this compound is calculated by comparing the concentrations in the this compound-treated samples to the vehicle-treated samples.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory therapeutics. Its targeted mechanism of action, primarily through the sst4 receptor, allows for potent anti-inflammatory and analgesic effects without the undesirable endocrine activities of somatostatin. The quantitative data from a range of preclinical models robustly support its efficacy. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other sst4 agonists in inflammatory diseases. Continued research into the downstream signaling pathways and the role of tyrosine kinase inhibition will further refine our understanding of this promising molecule.

References

- 1. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

TT-232: A Technical Guide to its SSTR1 and SSTR4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-232 is a synthetic heptapeptide analogue of somatostatin with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2.[1] It exhibits potent and selective agonist activity at somatostatin receptor subtypes 1 (SSTR1) and 4 (SSTR4).[2][3] This dual agonism confers a unique pharmacological profile, making this compound a subject of significant interest for its antitumor, anti-inflammatory, and analgesic properties.[1][2] Unlike native somatostatin, this compound has the advantage of a longer biological half-life due to the inclusion of D-amino acids, which provide resistance to enzymatic degradation. This document provides a comprehensive technical overview of the SSTR1 and SSTR4 agonist activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation

The agonist activity of this compound at SSTR1 and SSTR4 has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: this compound Agonist Activity at SSTR4

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 371.6 ± 58.03 nM | SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | [4] |

| Emax | 78.63 ± 2.636 % | SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | [4] |

| Binding Interaction Energy | -11.03 kcal/mol | In silico modeling | Molecular Docking | [4] |

Table 2: this compound Receptor Selectivity

| Parameter | Value | Method | Reference |

| SSTR4 vs SSTR1 Selectivity | 6.5-fold preference for SSTR4 | Not specified | [3] |

Signaling Pathways

Activation of both SSTR1 and SSTR4 by this compound initiates a cascade of intracellular events mediated by inhibitory G-proteins (Gi/o). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR1 Signaling Pathway

The antitumor effects of this compound are primarily mediated through its interaction with SSTR1.[1] Activation of SSTR1 leads to irreversible cell cycle arrest and subsequent induction of apoptosis.[1]

SSTR4 Signaling Pathway

The analgesic and anti-inflammatory effects of this compound are mediated by SSTR4 activation.[4] Similar to SSTR1, this receptor is coupled to a Gi protein, leading to the inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the agonist activity of this compound at SSTR1 and SSTR4.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for SSTR1 and SSTR4 by measuring its ability to compete with a radiolabeled ligand.

References

- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrosine Kinase Inhibition by Tt-232: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-232 is a synthetic heptapeptide analog of somatostatin that has demonstrated significant antitumor activity in a range of cancer models. Its mechanism of action is multifaceted, with a key component being the inhibition of tyrosine kinase signaling pathways, which are critical for cell proliferation, survival, and differentiation. This document provides a comprehensive overview of the tyrosine kinase inhibitory properties of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a structural derivative of the natural peptide hormone somatostatin.[1] Unlike native somatostatin, this compound exhibits potent and selective antitumor effects without the associated hormonal side effects.[1] A significant aspect of its anticancer activity is attributed to its ability to modulate intracellular signaling cascades through the inhibition of tyrosine kinases and the activation of specific somatostatin receptors (SSTRs), primarily SSTR1 and SSTR4.[1][2][3] This leads to the induction of apoptosis and cell cycle arrest in various tumor cell lines.[1][3]

Quantitative Data on the Biological Activity of this compound

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Percent Inhibition | Reference |

| MCF7 | Breast Cancer | Not Specified | Not Specified | 87% | [4] |

| PC-3 | Prostate Cancer | Not Specified | Not Specified | 90% | [4] |

| P818 | Pancreatic Cancer | Not Specified | Not Specified | 98% | [4] |

| K-562 | Leukemia | Not Specified | Not Specified | 95% | [4] |

| HT-29 | Colon Cancer | 10 µg/mL | 48 hours | Not Specified | [4] |

| SW620 | Colon Cancer | 10 µg/mL | 48 hours | Not Specified | [4] |

| WM 938/B | Melanoma | 10 µg/mL | 48 hours | Not Specified | [4] |

| HT-58 | Lymphoma | 10 µg/mL | 48 hours | Not Specified | [4] |

| Various Human Tumor Cell Lines | Multiple | 20-30 µg/mL | 24 hours | 50-95% | [4][5] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Cancer Type | This compound Dose | Administration Route | Tumor Growth Inhibition | Reference |

| Colon 26 Transplanted Mice | Colon Cancer | 15-750 µg/kg/day (twice daily) | Intraperitoneal (i.p.) | Up to 70% | [4] |

| P-388 Transplanted Mice | Lymphocytic Leukemia | 0.6 or 15 µg/kg | Subcutaneous (s.c) or i.p. | Significant Antitumor Effect | [4] |

| Carrageenin-induced Paw Edema in Rats | Inflammation Model | 7.5-20 µg/kg | Intravenous (i.v.) | Significant Inhibition | [4] |

Mechanism of Action: Tyrosine Kinase Inhibition

This compound exerts its effects through a complex mechanism that involves both receptor-mediated and intracellular actions. A key aspect of its function is the interference with proliferative signaling cascades driven by tyrosine kinases.[1]

Inhibition of Growth Factor Receptor Autophosphorylation

This compound has been shown to decrease the autophosphorylation of growth factor receptors.[5] This is a critical initial step in the activation of many downstream signaling pathways that promote cell growth and survival. By inhibiting this process, this compound effectively dampens the oncogenic signals originating from these receptors.

Involvement of PKC delta and c-Src

Studies have identified Protein Kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src as essential mediators of this compound's cytostatic effects.[3] The activation of these kinases is a crucial component of the signaling cascade initiated by this compound, ultimately leading to cell cycle arrest at the G1/S transition.[3]

References

- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Tt-232 Induced Apoptosis In Vitro: A Technical Guide

Abstract: Tt-232 is a synthetic somatostatin analogue that has demonstrated significant and selective antitumor activity in a wide range of cancer cell lines.[1][2] Unlike native somatostatin, this compound's potent antiproliferative effects are not associated with endocrine activities but are instead primarily mediated through the induction of apoptosis.[1][3][4] This technical guide provides an in-depth overview of the in vitro apoptotic effects of this compound, presenting quantitative data, detailing the underlying signaling pathways, and outlining key experimental protocols for its study. The mechanism of action is characterized by a p53-independent pathway involving the inhibition of pro-survival tyrosine kinase signaling and the sustained activation of stress-activated protein kinases (SAPKs), positioning this compound as a promising candidate for cancer therapy.[1][5][6]

Introduction

This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a heptapeptide somatostatin analogue distinguished by a five-residue ring structure.[5][7] Developed as a potential antineoplastic agent, it has shown strong antiproliferative and pro-apoptotic activity against numerous human tumor cell lines in vitro and in animal xenograft models.[2][4][6] A key feature of this compound is its tumor-selective action, which is achieved without the antisecretory or growth hormone-inhibiting effects typical of other somatostatin analogues.[7][8] This selectivity is attributed to a unique mechanism of action that diverges from classical somatostatin receptor signaling. This compound induces apoptosis by modulating intracellular kinase pathways, specifically by inhibiting survival-promoting tyrosine kinases while simultaneously activating stress-related kinases that commit the cell to programmed cell death.[5][9]

In Vitro Efficacy: A Quantitative Analysis

This compound exerts a potent dose- and time-dependent antiproliferative effect across a broad spectrum of human cancer cell lines.[4] Its efficacy has been quantified through various in vitro assays, demonstrating significant inhibition of cell growth and robust induction of apoptosis.

2.1 Antiproliferative Activity

Studies, including those conducted by the National Cancer Institute, have shown that this compound can inhibit the proliferation of diverse tumor cell lines by 50-95%.[1][2][6] The compound is effective against cancers of the breast, colon, prostate, pancreas, and liver, including multidrug-resistant variants.[3][4][8]

| Cell Line Type | Example Cell Lines | Concentration | % Proliferation Inhibition | Reference |

| Breast, Colon, Prostate | Various | 20–40 µM | IC50 Range | [4] |

| Breast Cancer | MCF7 | Not Specified | 87% | [10] |

| Prostate Cancer | PC-3 | Not Specified | 90% | [10] |

| Pancreatic Cancer | P818 | Not Specified | 98% | [10] |

| Leukemia | K-562 | Not Specified | 95% | [10] |

| NCI 60-Cell Line Screen | Majority of Cell Lines | 100 µM | Strong Antiproliferative Effect | [4] |

2.2 Apoptosis Induction

The primary mechanism for this compound's antiproliferative effect is the induction of apoptosis.[7] A preincubation period of just 4 hours can irreversibly commit cancer cells to a cell death program.[5] This effect is observed in both solid tumor cell lines and hematopoietic cancers.[3][11]

| Cell Line Type | Concentration | Treatment Duration | Apoptotic Effect | Reference |

| Hepatoma (Drug-Sensitive & Resistant) | 60 µg/mL | 24 hours | 60-75% Apoptotic Cells | [4] |

| Human Epidermoid Carcinoma | A431 | 30 µM | 4 hours | Irreversible commitment to cell death |

| Human Peripheral Blood Lymphocytes (Healthy) | 15 µg/mL | 69 hours | 2.63-fold increase in apoptosis | [11] |

| Chronic Lymphoid Leukemia (CLL) Cells | 15 µg/mL | 69 hours | 21.78-fold increase in apoptosis | [11] |

| Colon, Pancreas, Leukemia, Melanoma, Lymphoma | 10 µg/mL | 48 hours | Apoptosis Induction | [10] |

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through a dual mechanism that is independent of p53.[1][6] It simultaneously inhibits critical cell survival signaling cascades while promoting a strong and sustained stress response that culminates in programmed cell death.

3.1 Receptor Binding and Early Events this compound is reported to bind with high affinity to somatostatin receptor subtypes SSTR1 and SSTR4.[7] Following receptor engagement, one of the key intracellular events is the stimulation of protein tyrosine phosphatase (PTPase) activity.[8] This activation is a crucial step that initiates the downstream signaling cascade responsible for its antiproliferative effects.[8]

3.2 Inhibition of Pro-Survival Pathways The this compound-induced activation of PTPase leads to the dephosphorylation and subsequent inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][8] This action blocks growth factor-induced signaling events, including the activation of cRaf-1 and the Extracellular signal-Regulated Kinase (ERK), which are central to cell proliferation and survival.[5] While this compound can cause a transient, minor activation of ERK2, its predominant effect is a blockade of the entire ERK activation pathway.[5]

3.3 Activation of Stress-Activated Protein Kinase (SAPK) Pathways Concurrently with the inhibition of survival pathways, this compound triggers a strong and sustained activation of the c-Jun NH2-terminal kinase (JNK)/SAPK and p38MAPK pathways.[5] The time course of this activation correlates directly with the point at which cells become irreversibly committed to apoptosis.[12] Studies suggest that the JNK pathway is a critical driver of this compound-induced cell death, as blocking other pathways like ERK or p38MAPK does not prevent apoptosis.[5]

3.4 p53-Independent Apoptosis A significant feature of this compound's mechanism is its ability to function independently of the p53 tumor suppressor protein.[1] Studies have shown that treatment with this compound does not alter the cellular levels of p53, indicating that it bypasses this common apoptotic checkpoint.[1][2][6] This makes this compound a potentially effective agent against tumors with mutated or non-functional p53, which are often resistant to conventional chemotherapies.

Key Experimental Protocols

The study of this compound induced apoptosis involves a variety of standard and specialized cell biology techniques.

4.1 Cell Culture A diverse range of human cancer cell lines have been used to study this compound, including:

-

A431 (human epidermoid carcinoma)[5]

-

Hepatocellular carcinoma lines (drug-sensitive and multidrug-resistant)[3]

-

MIAPaCa-2 (pancreatic cancer)[8]

-

MCF7 (breast cancer), PC-3 (prostate cancer)[10]

-

Peripheral blood lymphocytes (PBL) from healthy donors and CLL patients[11]

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

4.2 Cell Viability Assay (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

4.3 Apoptosis Quantification (Annexin V/PI Staining and Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Cell Preparation: Treat cells with this compound for the specified time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add additional 1X Binding Buffer and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

4.4 DNA Fragmentation Analysis (DNA Laddering) This technique visualizes the characteristic cleavage of DNA into internucleosomal fragments that occurs during late-stage apoptosis.[4][14]

-

Cell Lysis: Harvest ~1-5 x 10^6 this compound-treated cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

DNA Extraction: Centrifuge to pellet high molecular weight chromatin. Extract DNA from the supernatant using a phenol:chloroform:isoamyl alcohol procedure, followed by ethanol precipitation.

-

RNase Treatment: Resuspend the DNA pellet and treat with RNase A to remove contaminating RNA.

-

Electrophoresis: Load the DNA samples onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of fragments in multiples of ~180-200 bp indicates apoptosis.

4.5 Western Blot Analysis for Signaling Proteins This method is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for target proteins (e.g., phospho-JNK, total JNK, phospho-p38, total p38, phospho-ERK, total ERK, p53, cleaved PARP).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a novel somatostatin analogue that potently induces apoptosis in a wide array of cancer cells in vitro. Its mechanism of action is distinct and highly advantageous, relying on the p53-independent inhibition of pro-survival tyrosine kinase pathways and the robust, sustained activation of pro-apoptotic stress kinases like JNK.[1][5] The comprehensive data on its efficacy, coupled with a well-defined signaling cascade, underscores its potential as a selective and powerful therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate and harness the unique anticancer properties of this compound.

References

- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. The somatostatin analogue this compound induces apoptosis in A431 cells: sustained activation of stress-activated kinases and inhibition of signalling to extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The somatostatin analogue peptide this compound induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. rjlbpcs.com [rjlbpcs.com]

Tt-232 Induced Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-232, a synthetic heptapeptide analogue of somatostatin, has demonstrated potent anti-neoplastic properties by inducing cell cycle arrest, primarily at the G1/S transition phase. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its effects on cell cycle distribution. The signaling cascade initiated by this compound involves the activation of somatostatin receptors (SSTR1 and SSTR4), leading to the downstream activation of Protein Kinase C delta (PKCδ) and the proto-oncogene tyrosine-protein kinase Src (c-Src). This cascade ultimately converges on the cell cycle machinery, inhibiting the progression from the G1 to the S phase.

Mechanism of Action: this compound and the Cell Cycle

This compound exerts its cytostatic effects by modulating a specific signaling pathway that culminates in the arrest of the cell cycle at the G1/S checkpoint. Unlike the natural hormone somatostatin, this compound exhibits a higher affinity for somatostatin receptor subtypes 1 and 4 (SSTR1 and SSTR4). Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that is pivotal for its anti-proliferative effects.